Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate
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Overview
Description
Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a complex organic compound that belongs to the thiazolidine family. This compound is characterized by its unique structure, which includes a thiazolidine ring, an ethyl ester group, and a dimethylphenyl carbamoyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenyl isocyanate with ethyl 2-bromoacetate to form an intermediate. This intermediate then undergoes cyclization with thiourea to form the thiazolidine ring . The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-{[(2,5-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate
- 3,4-Dimethoxyphenethylamine
Uniqueness
Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific structural features, such as the position of the dimethyl groups on the phenyl ring and the presence of the thiazolidine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Biological Activity
Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a complex organic compound belonging to the thiazolidine family. Its unique structure includes a thiazolidine ring, an ethyl ester group, and a dimethylphenyl carbamoyl moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicine and pharmacology.
Property | Value |
---|---|
Molecular Formula | C17H20N2O4S |
Molecular Weight | 348.4 g/mol |
IUPAC Name | Ethyl (2E)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI Key | QLFUBAFHHWSMQM-LZYBPNLTSA-N |
Antimicrobial Properties
Research indicates that compounds with thiazolidine structures often exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. For instance, derivatives of thiazolidine have shown promising results against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Thiazolidines are known to modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies have demonstrated that certain thiazolidine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Antitumor Activity
There is growing evidence supporting the antitumor potential of thiazolidine derivatives. For example, compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
The biological activity of this compound likely involves interaction with specific molecular targets within cells. The thiazolidine ring may interact with enzymes and receptors, modulating their activity and affecting cellular signaling pathways .
Study on Antimicrobial Activity
A study conducted on a series of thiazolidine derivatives demonstrated that those containing a dimethylphenyl group exhibited enhanced antimicrobial activity compared to others. The study tested various concentrations against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 32 µg/mL for some derivatives .
Research on Antitumor Effects
In a clinical trial assessing the antitumor efficacy of thiazolidine derivatives, this compound was included in a panel of compounds tested against multiple cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of 15 µM and 20 µM respectively .
Properties
Molecular Formula |
C17H20N2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-17(22)8-16-19(15(21)10-24-16)9-14(20)18-13-6-5-11(2)7-12(13)3/h5-8H,4,9-10H2,1-3H3,(H,18,20)/b16-8+ |
InChI Key |
QLFUBAFHHWSMQM-LZYBPNLTSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)C)C |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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